molecular formula C14H15N5S2 B1293032 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol CAS No. 1030433-55-6

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1293032
CAS RN: 1030433-55-6
M. Wt: 317.4 g/mol
InChI Key: SEJQOBXSQPDXHJ-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-b]pyridine, which is a heterocyclic compound . Thieno[2,3-b]pyridine derivatives are known to exhibit various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins have been synthesized by the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins .

Scientific Research Applications

Anticancer Activity

The thieno[2,3-b]pyridine moiety is known for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various human tumor cell lines, such as breast adenocarcinoma, melanoma, non-small cell lung cancer, and hepatocellular carcinoma . The presence of the triazole-thiol group may enhance these properties, making it a candidate for further research in targeted cancer therapies.

Cell Cycle Analysis

Compounds with the thieno[2,3-b]pyridine structure have been evaluated for their effects on the cell cycle . This compound could be used to study the cell cycle’s phases and checkpoints, potentially identifying new targets for cancer treatment by inducing cell cycle arrest.

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a crucial mechanism for anticancer drugs. The aminothieno[2,3-b]pyridine derivatives have been assessed for their ability to trigger apoptosis in cancer cells . This compound could serve as a scaffold for developing new agents that can induce apoptosis more effectively.

Synthesis of Bioactive Compounds

The aminothieno[2,3-b]pyridine core is a valuable precursor in the synthesis of various bioactive compounds. It has been used in palladium-catalyzed C-N Buchwald-Hartwig coupling reactions to create aminodi(hetero)arylamines, which have shown significant biological activity .

Neuroprotective Agents

Thieno[2,3-b]pyridine derivatives have been investigated for their potential use in treating central nervous system diseases . The compound could be explored as a neuroprotective agent, possibly offering therapeutic benefits for neurodegenerative conditions.

UCH-L1 Inhibitors

Functionalized thieno[2,3-b]pyridines are promising candidates for designing inhibitors of C-terminal hydrolase L1 (UCH-L1) . UCH-L1 plays a role in the pathogenesis of Parkinson’s disease, and inhibitors based on this compound could contribute to new treatments.

Antimicrobial Agents

The structural features of thieno[2,3-b]pyridine compounds have been associated with antimicrobial properties . Research into the triazole-thiol derivative could lead to the development of new antimicrobial agents with a novel mechanism of action.

Chemical Synthesis and Drug Design

The compound’s structure is conducive to chemical modifications, making it a versatile intermediate in drug design and synthesis. Its reactivity with various agents can lead to the creation of a wide range of pharmaceuticals with potential applications in different therapeutic areas .

properties

IUPAC Name

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5S2/c15-10-9-6-3-7-16-13(9)21-11(10)12-17-18-14(20)19(12)8-4-1-2-5-8/h3,6-8H,1-2,4-5,15H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJQOBXSQPDXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol

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